Cas no 88416-89-1 (1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)-)
1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)-
- 1-(methoxymethyl)-4-(4-pentylcyclohexyl)cyclohexane
- 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl
- 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-,(trans,trans)
- trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl
- trans-1-(methoxymethyl)-4-(trans-4-pentylcyclohexyl)cyclohexane
- trans,trans-4-Methoxymethyl-4'-pentylbiscyclohexane
- 88416-89-1
- SCHEMBL8736446
- DTXSID30340502
- SCHEMBL7914112
- SCHEMBL8452749
- 4-(METHOXYMETHYL)-4'-PENTYL-1,1'-BI(CYCLOHEXANE)
- IGEQYNHAJQNCAL-UHFFFAOYSA-N
- trans-4-(Methoxymethyl)-1-(trans-4-pentylcyclohexyl)cyclohexane
- 1,1'-Bicyclohexyl, 4-(methoxymethyl)-4'-pentyl-
- SCHEMBL8753177
-
- Inchi: 1S/C19H36O/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20-2/h16-19H,3-15H2,1-2H3
- InChI Key: IGEQYNHAJQNCAL-UHFFFAOYSA-N
- SMILES: O(C)CC1CCC(CC1)C1CCC(CCCCC)CC1
Computed Properties
- Exact Mass: 280.27700
- Monoisotopic Mass: 280.277
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 5.82590
1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-272697-10 mg |
trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl, |
88416-89-1 | 10mg |
¥1,106.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-272697-10mg |
trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl, |
88416-89-1 | 10mg |
¥1106.00 | 2023-09-05 |
1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)-
1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)-: A Comprehensive Overview
The compound 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)- (CAS No. 88416-89-1) is a complex organic molecule with significant potential in various chemical and material applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and stability. The bicyclohexyl framework provides a rigid and symmetrical structure, making it highly suitable for applications in polymer science, drug delivery systems, and advanced materials.
Recent studies have highlighted the importance of stereochemistry in determining the physical and chemical properties of such compounds. The trans,trans configuration of this compound ensures optimal spatial arrangement of substituents, which is crucial for its performance in applications such as molecular recognition and self-assembly. Researchers have demonstrated that the methoxymethyl group attached to the bicyclohexyl core enhances the compound's solubility in organic solvents, making it more versatile for use in organic synthesis and catalysis.
The synthesis of 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)- involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Key steps include the formation of the bicyclohexane ring system through ring-closing metathesis or other cycloaddition reactions. The introduction of the methoxymethyl group is typically achieved through alkylation or substitution reactions under controlled conditions to ensure high stereochemical fidelity. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the final product.
In terms of applications, this compound has shown promise in the field of polymer science. Its rigid structure and functionalizable groups make it an ideal candidate for designing high-performance polymers with tailored mechanical and thermal properties. For instance, researchers have utilized this compound as a building block for synthesizing polyurethanes with enhanced elasticity and durability. Additionally, its ability to form self-assembled monolayers (SAMs) has opened new avenues in surface chemistry and nanotechnology.
The pentyl group attached to the bicyclohexyl core further enhances the compound's versatility by introducing additional functionality. This group can be modified through various chemical transformations to create derivatives with unique properties. For example, oxidation of the pentyl group can yield carboxylic acid derivatives, which are valuable in biochemistry and pharmaceuticals. Furthermore, the presence of the methoxymethyl group allows for easy functionalization through methylation or demethylation reactions, enabling fine-tuning of the compound's reactivity and selectivity.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the bicyclohexyl framework exhibits significant conjugation effects due to its rigid geometry. These effects influence its electronic properties, making it a potential candidate for use in organic electronics and optoelectronic devices. Experimental studies have corroborated these findings by demonstrating that films made from this compound exhibit excellent charge transport properties under UV light irradiation.
In conclusion, 1,1'-Bicyclohexyl,4-(methoxymethyl)-4'-pentyl-, (trans,trans)- is a versatile organic compound with a wide range of applications across multiple disciplines. Its unique structural features and functionalizable groups make it an attractive target for researchers in materials science, polymer chemistry, and drug development. As ongoing studies continue to uncover new properties and potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.
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